9-Allyl-9H-purin-6-amine

Coordination Chemistry Nucleobase Ligands Metal-Organic Frameworks

QC laboratories validating Tenofovir Disoproxil Fumarate methods require the authentic N9-allyl impurity-not generic adenine analogs-to meet USP/EP monograph specifications. 9-Allyl-9H-purin-6-amine (Tenofovir Impurity U) delivers: • Definitive chromatographic identity: MW 175.19, XLogP3 0.7, enabling unambiguous peak assignment in HPLC/LC-MS • Allyl group for unique Cu(I)/Ag(I) metal-olefin coordination in heterogeneous catalyst design • Reactive terminal alkene for bromination or Pd-catalyzed carboxylation to complex nucleoside analogs Supplied with full characterization data; ambient shipping.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 4121-39-5
Cat. No. B041460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Allyl-9H-purin-6-amine
CAS4121-39-5
Synonyms9-Allyladenine;  N9-Allyladenine;  NSC 77154;  9-(2-Propen-1-yl)-9H-purin-6-amine
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC=CCN1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2,4-5H,1,3H2,(H2,9,10,11)
InChIKeyBNNFYJHXSHTFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Allyl-9H-purin-6-amine (CAS 4121-39-5) | N9-Allyladenine Scaffold for Specialized Chemical Synthesis and Analytical Reference


9-Allyl-9H-purin-6-amine (also known as 9-(2-propenyl)adenine, N9-allyladenine, or NSC 77154) is an N9-substituted adenine derivative bearing an allyl group at the 9-position of the purine ring . This structural modification distinguishes it from unsubstituted adenine and from other N9-alkyladenines. The compound exists as a solid with a melting point range of 152-158°C, an XLogP3 of 0.7, and a topological polar surface area of 69.6 Ų . Its primary utility in procurement lies in its role as (i) a versatile synthetic intermediate for constructing more complex nucleoside analogs, (ii) a functional ligand for coordination polymer chemistry due to its allylic double bond, and (iii) a characterized reference standard for pharmaceutical impurity analysis (Tenofovir Impurity U) .

Why 9-Allyl-9H-purin-6-amine Cannot Be Replaced by Unsubstituted Adenine or Other 9-Alkyladenines in Critical Applications


Generic substitution with unsubstituted adenine or other common N9-alkyladenines (e.g., 9-methyladenine) fails in applications requiring this specific compound because the allyl group confers two critical functionalities not present in simpler analogs. First, the terminal alkene enables unique metal-olefin coordination interactions (specifically with Cu(I) and Ag(I)), which are essential for constructing certain coordination polymers and heterogeneous catalysts [1]. Unsubstituted adenine or 9-alkyladenines lacking the alkene moiety cannot participate in this binding mode. Second, the allyl group provides a distinct hydrophobic and electronic profile that alters the compound's chromatographic retention time and ionization efficiency relative to other N9-substituted adenines, making it the specific, required reference standard for identifying Tenofovir Impurity U in pharmaceutical quality control . These application-specific requirements preclude simple interchange with cheaper or more readily available in-class analogs.

Quantitative Differentiation Evidence: 9-Allyl-9H-purin-6-amine vs. Structural Analogs in Binding, Stability, and Performance


Metal Coordination Selectivity: Cu(I)-Olefin Binding Affords Unique EPR-Silent Complexes Compared to 9-Methyladenine

9-Allyl-9H-purin-6-amine coordinates Cu(I) via an N3-M-N7 chelation mode that uniquely engages the allylic double bond, yielding an EPR-silent complex. In contrast, 9-methyladenine, which lacks the olefin, does not form this binding motif under identical conditions, demonstrating that the allyl group is a functional requirement for this specific coordination chemistry [1].

Coordination Chemistry Nucleobase Ligands Metal-Organic Frameworks

Physicochemical Property Comparison: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) vs. Adenine and 9-Methyladenine

The introduction of the allyl group at N9 significantly alters the physicochemical profile of the adenine core. 9-Allyl-9H-purin-6-amine exhibits an XLogP3 of 0.7, indicating increased lipophilicity relative to unsubstituted adenine (XLogP3: -0.7), which may impact membrane permeability in biological assays. Its TPSA remains 69.6 Ų (compared to adenine's 80.5 Ų due to the N9 substitution removing a hydrogen bond donor) [1].

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Synthetic Versatility: Allyl Group Enables Downstream Functionalization via Olefin Chemistry Not Accessible with Saturated 9-Alkyladenines

The terminal allyl group in 9-allyl-9H-purin-6-amine serves as a chemical handle for further functionalization via reactions such as bromination, epoxidation, or palladium-catalyzed carboxylation. This reactivity is absent in saturated 9-alkyladenines like 9-methyladenine or 9-ethyladenine. For example, treatment with bromine yields 9-((RS)-2,3-dibromopropyl)adenine, a versatile intermediate [1]. Additionally, palladium-catalyzed carboxylation proceeds with high regio- and stereoselectivity to introduce carboxylic acid moieties [2].

Synthetic Methodology Nucleoside Synthesis Chemical Biology

Pharmaceutical Reference Standard Identity: HPLC Retention Time and Mass Spectrometry Signature Differentiate Tenofovir Impurity U from Other Process Impurities

9-Allyl-9H-purin-6-amine is characterized and sold as Tenofovir Impurity U (also known as Tenofovir 9-Propenyl Impurity). Its specific chemical structure (C8H9N5, MW 175.19) yields a unique combination of HPLC retention time and MS/MS fragmentation pattern that distinguishes it from other Tenofovir process impurities such as Tenofovir Impurity H (MW 519.4) or Tenofovir Impurity K . The USP and EP monographs require the use of this specific reference standard for method validation and routine quality control testing [1].

Pharmaceutical Analysis Impurity Profiling Quality Control

Proven Application Scenarios for 9-Allyl-9H-purin-6-amine Based on Quantitative Differentiation Evidence


Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

Researchers requiring a nucleobase ligand capable of metal-olefin coordination should select 9-Allyl-9H-purin-6-amine. The allyl group participates directly in Cu(I) and Ag(I) binding, yielding EPR-silent complexes and enabling the construction of heterogeneous catalysts for phenol oxidation [1]. Unsubstituted adenine or saturated 9-alkyladenines cannot replicate this binding mode, making this compound essential for this class of materials [2].

Synthesis of C-1'-Functionalized Acyclic Nucleosides

Medicinal chemists synthesizing acyclic nucleoside analogs (e.g., as antiviral or anticancer agents) benefit from the allyl group at N9, which provides a reactive π-bond for further elaboration. 9-Allyl-9H-purin-6-amine can be brominated to yield 9-(2,3-dibromopropyl)adenine or carboxylated via Pd catalysis, streamlining the synthesis of complex targets compared to using a saturated N9-alkyladenine starting material [3] [4].

Pharmaceutical Quality Control: Tenofovir Impurity U Reference Standard

QC and analytical development laboratories validating HPLC or LC-MS methods for Tenofovir Disoproxil Fumarate must procure authenticated 9-Allyl-9H-purin-6-amine (Tenofovir Impurity U). This compound possesses a specific molecular weight (175.19) and chromatographic retention that is distinct from other Tenofovir impurities. Using the correct reference standard is required for method validation and routine batch release testing per USP/EP monographs .

Physicochemical Property Optimization in Drug Discovery

In lead optimization programs targeting purinergic receptors or kinases, the allyl group at N9 offers a balance of increased lipophilicity (XLogP3 0.7 vs. -0.7 for adenine) while maintaining a manageable polar surface area (69.6 Ų). This profile is distinct from both unsubstituted adenine (more polar) and bulkier N9-aralkyladenines (more lipophilic), providing a mid-range option for tuning ADME properties without extensive synthetic manipulation [5].

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